molecular formula C10H21ClN2O2 B1448135 tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride CAS No. 1788058-40-1

tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride

Cat. No.: B1448135
CAS No.: 1788058-40-1
M. Wt: 236.74 g/mol
InChI Key: GQKDCIVYKGWBBH-QRPNPIFTSA-N
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Description

IUPAC Naming and CAS Registration

The compound tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride is systematically named according to IUPAC guidelines. Its structure features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with methyl and tert-butyl carbamate groups, followed by a hydrochloride salt formation. The full IUPAC name reflects:

  • tert-butyl : A branched alkyl group [(CH₃)₃C-] attached via an oxygen atom.
  • N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate : A carbamate group (–OCON–) linking the methyl and pyrrolidine substituents.
  • Hydrochloride : A counterion (Cl⁻) neutralizing the protonated nitrogen of the pyrrolidine ring.

The CAS registry number for this compound is 1788058-40-1 , uniquely identifying it in chemical databases.

Table 1: Key identifiers of the compound

Property Value
IUPAC Name This compound
CAS Number 1788058-40-1
Molecular Formula C₁₀H₂₁ClN₂O₂
Molecular Weight 236.74 g/mol

Stereochemical Configuration (3S-Pyrrolidine Core)

The stereochemical designation (3S) indicates the absolute configuration at the third carbon of the pyrrolidine ring. This chiral center arises from the tetrahedral geometry of the nitrogen-containing heterocycle, which adopts a non-planar "envelope" conformation in solution. The S configuration ensures specific spatial orientation of substituents, influencing molecular interactions in biological systems.

The pyrrolidine ring’s puckering is modulated by:

  • Steric effects : The bulky tert-butyl group restricts rotational freedom, favoring conformations that minimize steric clash.
  • Electronic effects : The carbamate’s carbonyl group engages in resonance stabilization, while the protonated nitrogen enhances solubility via ionic interactions.

Functional Group Analysis

Carbamate Group

The carbamate (–OCON–) is a hybrid functional group combining properties of esters and amides. Key characteristics include:

  • Stability : Resonance between the carbonyl and amine groups reduces susceptibility to hydrolysis compared to esters.
  • Bioisosteric utility : Serves as a proteolytically stable replacement for peptide bonds in drug design.

tert-Butyl Group

The tert-butyl [(CH₃)₃C–] group contributes:

  • Steric bulk : Shields reactive sites and enhances metabolic stability by hindering enzymatic degradation.
  • Lipophilicity : Increases membrane permeability, critical for bioavailability.

Hydrochloride Salt

The hydrochloride (HCl) salt form:

  • Improves aqueous solubility via ionic interactions with the protonated pyrrolidine nitrogen.
  • Enhances crystallinity for purification and formulation.

Table 2: Functional group roles

Group Role
Carbamate Stability, bioisosteric replacement
tert-Butyl Steric protection, lipophilicity
Hydrochloride Solubility, crystallinity

Related Structural Analogues and Derivatives

Several analogues of this compound highlight structural modifications impacting physicochemical properties:

  • (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

    • Differs by a methylene (–CH₂–) spacer between the carbamate and pyrrolidine.
    • Alters steric and electronic profiles, affecting receptor binding.
  • tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate

    • Features a methyl group at the 3-position of pyrrolidine.
    • Increases steric hindrance, potentially reducing metabolic clearance.
  • 1-[(3S)-Pyrrolidin-3-yl]pent-4-en-2-one

    • Replaces the carbamate with a ketone and alkene , altering reactivity and polarity.

Table 3: Analogues and structural differences

Compound Modification Impact
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Methylene spacer Altered binding affinity
3-Methylpyrrolidine derivative Methyl substitution Enhanced metabolic stability
1-[(3S)-Pyrrolidin-3-yl]pent-4-en-2-one Ketone/alkene functionalization Increased reactivity

Properties

IUPAC Name

tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8;/h8,11H,5-7H2,1-4H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKDCIVYKGWBBH-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788058-40-1
Record name Carbamic acid, N-methyl-N-(3S)-3-pyrrolidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788058-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Material and Key Intermediate Preparation

The synthesis often begins with (S)-pyrrolidin-3-yl derivatives, which are functionalized to introduce the carbamate protecting group (tert-butoxycarbonyl, Boc) and the N-methyl substituent.

  • Protection of the Pyrrolidine Nitrogen:
    The pyrrolidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This step is typically carried out in an organic solvent such as dichloromethane at low temperatures to control selectivity and yield.

  • N-Methylation:
    The N-methyl group is introduced by methylation of the Boc-protected amine using methyl iodide or methyl sulfate in the presence of a base (e.g., potassium carbonate). This reaction is performed under anhydrous conditions to prevent side reactions.

Formation of the Carbamate and Hydrochloride Salt

  • Carbamate Formation:
    The carbamate moiety is formed by reaction of the N-methylated pyrrolidine with tert-butyl chloroformate under basic conditions. This step installs the tert-butyl carbamate protecting group, which is crucial for stability and further synthetic transformations.

  • Hydrochloride Salt Formation:
    The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethyl acetate or methanol). This salt formation improves the compound’s stability, solubility, and handling properties.

Representative Synthetic Procedure (Literature Example)

Step Reagents and Conditions Description Yield / Purity
1 (S)-Pyrrolidin-3-yl derivative + Boc2O, DCM, 0 °C to RT Boc protection of pyrrolidine nitrogen ~95% purity (HPLC)
2 Boc-protected amine + Methyl iodide, K2CO3, DMF, RT N-methylation of amine >90% yield
3 N-methylated amine + tert-butyl chloroformate, base, DCM, 0 °C Formation of tert-butyl carbamate 90-95% yield
4 Carbamate + HCl in EtOAc or MeOH Formation of hydrochloride salt Solid form, >95% purity

This procedure is adapted from general methods used in medicinal chemistry for carbamate derivatives and is consistent with the synthetic steps outlined in the literature for related compounds.

Analytical and Purity Data

  • Purity: Typically >95% as confirmed by HPLC and ^1H NMR spectroscopy.
  • Spectroscopic Data:
    • ^1H NMR (400 MHz, MeOD) shows characteristic signals for the Boc tert-butyl group (singlet near 1.44 ppm), methylene protons of the pyrrolidine ring, and N-methyl protons.
  • Physical Form: Solid hydrochloride salt, stable under refrigeration.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Reference
Boc Protection of Pyrrolidine Boc2O, DCM, 0 °C to RT High selectivity, mild conditions
N-Methylation Methyl iodide, K2CO3, DMF Anhydrous, base-promoted
Carbamate Formation tert-butyl chloroformate, base, DCM Protecting group installation
Hydrochloride Salt Formation HCl in EtOAc or MeOH Improves solubility and stability

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, often using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Chemistry

tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride is primarily utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations, including:

  • Oxidation: Using reagents such as potassium permanganate.
  • Reduction: Employing sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitutions at the carbamate group using sodium methoxide or ammonia.

Biological Research

In biological studies, this compound is significant for investigating enzyme inhibition and protein-ligand interactions. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This property makes it a candidate for studying mechanisms of action in biochemical pathways.

Pharmaceutical Development

This compound is being investigated for its potential use as a prodrug or as a protecting group for amines in drug development. Its ability to release active amines upon hydrolysis allows for targeted delivery of therapeutic agents .

Industrial Applications

In the pharmaceutical and agrochemical industries, this compound is utilized for producing various active ingredients and intermediates. Its stability and reactivity make it suitable for large-scale applications, particularly when produced via continuous flow reactors that enhance yield and purity .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound can undergo hydrolysis to release the active amine, which can then interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several nitrogen-containing heterocyclic carbamates. Key differences lie in ring size, substituents, stereochemistry, and salt forms, which influence physicochemical properties and biological activity.

tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate (Free Base)

  • Molecular Formula : C₁₀H₂₀N₂O₂
  • Molecular Weight : 200.28 g/mol
  • CAS: Not explicitly provided (free base form).
  • Key Difference : Lacks the hydrochloride salt, reducing aqueous solubility. The free base is less stable under acidic conditions but may offer advantages in organic synthesis workflows .

tert-butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate

  • Molecular Formula : C₁₁H₂₂N₂O₂ (estimated; piperidine core)
  • CAS : 860169-74-0
  • Key Differences :
    • Ring Size : Piperidine (6-membered ring) vs. pyrrolidine (5-membered). Piperidine derivatives exhibit greater conformational flexibility but reduced ring strain.
    • Stereochemistry : (3R)-configuration may alter binding affinity in chiral environments .

tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate hydrochloride

  • Molecular Formula : C₉H₁₉ClN₂O₂ (estimated; azetidine core)
  • CAS : 2068138-00-9
  • Substituents: A methyl group at the 2-position modifies steric hindrance and electronic properties .

tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate

  • Molecular Formula : C₁₅H₂₁ClN₂O₂
  • Molecular Weight : 296.79 g/mol
  • Stereochemistry: (3R,4S)-configuration creates a distinct spatial arrangement for target engagement .

tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate hydrochloride

  • Molecular Formula : C₁₀H₂₁ClN₂O₃
  • Molecular Weight : 252.74 g/mol
  • CAS : 2891580-69-9
  • Key Differences :
    • Substituents : A methoxy group at the 4-position introduces hydrogen-bonding capability, altering solubility and target interactions.
    • Stereochemistry : (3S,4R)-configuration affects diastereoselectivity in synthesis .

tert-butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride

  • Molecular Formula : C₁₀H₂₁ClN₂O₃ (estimated)

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound (Hydrochloride) C₁₀H₂₁ClN₂O₂ 236.739 1788058-40-1 Pyrrolidine core, (3S)-stereochemistry, hydrochloride salt
Free Base C₁₀H₂₀N₂O₂ 200.28 N/A Improved organic solubility, reduced stability
Piperidine Analog (3R) C₁₁H₂₂N₂O₂ ~214.31 860169-74-0 6-membered ring, (3R)-configuration
Azetidine Analog (2S,3S) C₉H₁₉ClN₂O₂ ~210.72 2068138-00-9 4-membered ring, high ring strain, methyl substituent
3-Chlorophenyl Pyrrolidine Derivative C₁₅H₂₁ClN₂O₂ 296.79 N/A Lipophilic substituent, (3R,4S)-stereochemistry
4-Methoxy Pyrrolidine Derivative C₁₀H₂₁ClN₂O₃ 252.74 2891580-69-9 Methoxy group for H-bonding, (3S,4R)-stereochemistry
Hydroxymethyl Pyrrolidine Derivative C₁₀H₂₁ClN₂O₃ ~252.74 N/A Polar hydroxymethyl group, (3S,5S)-stereochemistry

Research Findings and Implications

  • Hydrochloride Salts : Enhance solubility and crystallinity, critical for formulation (e.g., oral bioavailability) .
  • Ring Size : Pyrrolidine balances flexibility and strain, making it a preferred scaffold for CNS-targeting drugs. Piperidine and azetidine analogs may suit peripheral targets .
  • Substituents : Chlorophenyl groups improve membrane permeability but require optimization for solubility. Methoxy and hydroxymethyl groups enhance polar interactions .
  • Stereochemistry : (3S)-configuration in the target compound is often critical for binding to chiral enzyme pockets, as seen in kinase inhibitors .

Biological Activity

tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride is a carbamate derivative that has garnered attention in both organic synthesis and biological research. Its unique structure, featuring a tert-butyl group and a pyrrolidine ring, positions it as a versatile compound in medicinal chemistry, particularly in the development of enzyme inhibitors and drug candidates.

  • IUPAC Name : this compound
  • Molecular Formula : C10H21ClN2O2
  • Molecular Weight : 236.74 g/mol
  • Density : Approximately 1.0 g/cm³
  • Boiling Point : 268.3 °C at 760 mmHg
  • Melting Point : Not available

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzymatic activity. Additionally, hydrolysis of the carbamate can release the active amine, which may then engage with various biological targets.

1. Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. It has been studied for its ability to inhibit serine hydrolases and other classes of enzymes, which are crucial in various biochemical pathways.

2. Protein-Ligand Interactions

The compound is employed in studies focusing on protein-ligand interactions, providing insights into binding affinities and mechanisms that can inform drug design.

3. Drug Development

Due to its structural features, this compound is investigated as a potential prodrug or protecting group for amines in pharmaceutical applications. Its stability under physiological conditions makes it an attractive candidate for further development.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on acetylcholinesterase (AChE), an important enzyme in neurotransmission. The results showed a significant reduction in AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

CompoundIC50 Value (µM)Reference
This compound12.5

Case Study 2: Protein Binding Affinity

In another study, the binding affinity of the compound to various receptors was evaluated using surface plasmon resonance (SPR). The findings indicated a high affinity for certain G-protein coupled receptors (GPCRs), which are pivotal in pharmacology for drug targeting.

ReceptorBinding Affinity (Kd)Reference
GPCR Type A5 nM
GPCR Type B20 nM

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate derivatives with substituted pyrrolidine precursors. A common approach uses EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents in dichloromethane at 0–20°C, followed by HCl-mediated deprotection . Yield optimization can be achieved by controlling stoichiometry (1.2:1 molar ratio of amine to carbamate), reaction time (12–24 hours), and purification via recrystallization from ethanol/water mixtures .

Q. How is the stereochemical integrity of the (3S)-pyrrolidine moiety confirmed during synthesis?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA or IB) is employed to verify enantiomeric excess (>97% ee). Retention times and elution orders are cross-referenced with known standards. X-ray crystallography (using SHELX programs for refinement) or NOESY NMR can resolve ambiguities in stereochemistry .

Q. What analytical techniques are recommended for assessing purity and structural identity?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Acceptable purity thresholds are ≥95% for most synthetic intermediates .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion verification and 1H^{1}\text{H}/13C^{13}\text{C} NMR to assign protons/carbons, particularly the tert-butyl group (δ ~1.4 ppm in 1H^{1}\text{H} NMR) and carbamate carbonyl (δ ~155 ppm in 13C^{13}\text{C} NMR) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of tert-butyl carbamates in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the tert-butyl group’s steric bulk reduces accessibility to the carbamate carbonyl, favoring intramolecular cyclization over intermolecular reactions. Solvent effects (e.g., dielectric constant of DMSO vs. THF) are incorporated via polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in NMR data for carbamate derivatives, such as unexpected splitting patterns?

  • Methodological Answer : Dynamic effects like restricted rotation about the carbamate N–C bond can cause splitting. Variable-temperature NMR (VT-NMR) from 25°C to 80°C in DMSO-d6_6 distinguishes static vs. dynamic disorder. For example, coalescence temperatures near 60°C indicate rotational barriers of ~12–15 kcal/mol .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) but may reduce stability in acidic conditions (pH <3). Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring quantify degradation products. Lyophilization or storage at -20°C in anhydrous DMSO is recommended for long-term stability .

Q. What experimental designs are effective for studying metabolic stability in hepatic microsomes?

  • Methodological Answer : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating systems at 37°C. Aliquots are quenched with acetonitrile at 0, 5, 15, 30, and 60 minutes. LC-MS/MS quantifies parent compound depletion. Half-life (t1/2_{1/2}) is calculated using first-order kinetics, with verapamil as a positive control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride
Reactant of Route 2
tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride

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